molecular formula C19H15N3O4S B3733124 N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide

Cat. No. B3733124
M. Wt: 381.4 g/mol
InChI Key: SIPBKJGOPYMXCJ-UHFFFAOYSA-N
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Description

“N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide” is a small molecule with the molecular formula C20H17N3O4S . It has been studied as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydrobenzo[cd]indole-6-sulfonamide moiety, which is believed to contribute to its biological activity . The exact structure analysis was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .

Mechanism of Action

This compound is believed to act as an inhibitor of TNF-α, a cytokine that plays a pivotal role in inflammatory response . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Future Directions

The compound and its analogs could be developed as potent TNF-α inhibitors . More efforts should be made in the development of small molecule TNF-α inhibitors, as they are normally orally available and less expensive compared to protein drugs . The compound can be further optimized for its activity and properties .

properties

IUPAC Name

N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-11(23)20-12-5-7-13(8-6-12)22-27(25,26)17-10-9-16-18-14(17)3-2-4-15(18)19(24)21-16/h2-10,22H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBKJGOPYMXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 3
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 4
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 5
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide

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